Acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester
Description
This compound is a diester featuring a rigid 1,4-cyclohexanediylidene backbone linked to two acetic acid methyl ester groups. The cyclohexane ring introduces conformational rigidity and altered electronic properties compared to aromatic counterparts, influencing solubility, stability, and reactivity.
Properties
CAS No. |
91158-09-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethylidene)cyclohexylidene]acetate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GSHRQCJRTDFSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Malonic Ester Synthesis Approach
One of the foundational methods relevant to the preparation of diesters such as acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester is the malonic ester synthesis . This method involves:
Step 1: Deprotonation
A malonic ester derivative is deprotonated at the methylene group between the two ester functionalities using a base such as sodium ethoxide or methoxide, generating an enolate ion.Step 2: Alkylation
The enolate nucleophile undergoes an S_N2 reaction with an alkyl halide electrophile, introducing the desired substituent (in this case, the cyclohexanediylidene group or its precursor).Step 3: Hydrolysis and Decarboxylation
Acidic hydrolysis converts the ester groups to carboxylic acids, followed by thermal decarboxylation to remove one carboxyl group if needed, yielding substituted acetic acid derivatives.Step 4: Esterification
The carboxylic acid groups are then esterified with methanol under acidic conditions to form the dimethyl ester.
This sequence allows the construction of complex diester structures with controlled substitution patterns on the cyclohexane ring. The malonic ester synthesis is particularly advantageous due to its regioselectivity and the possibility of multiple alkylations before hydrolysis.
Direct Esterification Method
Alternatively, the compound can be synthesized by direct esterification of the corresponding diacid precursor:
- Starting Material : 2,2'-(1,4-cyclohexanediylidene)bisacetic acid
- Reaction : Treatment with excess methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions
- Outcome : Formation of the dimethyl ester via Fischer esterification
This method is straightforward but requires the availability of the diacid precursor, which itself may be synthesized through condensation reactions involving cyclohexanedione derivatives and acetic acid or its equivalents.
Condensation and Esterification via Cyclohexanedione Intermediates
Another synthetic route involves:
- Condensation of 1,4-cyclohexanedione with methyl acetate or related esters under basic or acidic catalysis to form the bis-acetic acid intermediate
- Subsequent esterification to yield the dimethyl ester
This approach leverages the reactivity of the diketone and ester functionalities to build the cyclohexanediylidene bis-acetic acid framework in situ before esterification.
Research Findings and Data Tables
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester Synthesis | Deprotonation, alkylation, hydrolysis, esterification | Base (NaOEt), alkyl halide, acid, methanol, acid catalyst | High regioselectivity, multiple alkylations possible | Multi-step, requires careful control of conditions |
| Direct Esterification | Acid-catalyzed esterification of diacid | Diacid precursor, methanol, acid catalyst, reflux | Simple, direct conversion | Requires pure diacid precursor |
| Condensation with Cyclohexanedione | Condensation, hydrolysis, esterification | 1,4-cyclohexanedione, methyl acetate, acid/base catalyst | Builds core and ester groups in fewer steps | May require purification of intermediates |
Experimental Data Highlights
- Yield : Malonic ester synthesis routes typically yield 60-80% of the desired diester after purification.
- Purity : Esterification under reflux with methanol and acid catalyst yields high-purity dimethyl esters (>95% by GC).
- Reaction Times : Alkylation steps require 2-6 hours under inert atmosphere; esterification usually 4-8 hours reflux.
- Characterization : Confirmed by NMR (both 1H and 13C), IR spectroscopy (ester carbonyl stretch near 1735 cm⁻¹), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The cyclohexanediylidene moiety may interact with cellular components, influencing biological processes .
Comparison with Similar Compounds
Structural and Functional Insights:
Benzene-based analogs exhibit higher thermal stability due to aromatic resonance, making them preferable in high-temperature applications (e.g., polymer additives) .
Ester Group Impact: Dimethyl esters (target compound and ) have lower molecular weights and higher volatility than tetraethyl esters (e.g., UV-988 ), influencing their processing in coatings or films. The tetraethyl ester in UV-988 demonstrates superior UV absorption due to extended conjugation, a property less pronounced in dimethyl esters .
LogP and Solubility :
- The target compound’s estimated LogP (~2.5) suggests moderate hydrophobicity, bridging the gap between hydrophilic phenylenebis(oxy) analogs (LogP 0.676 ) and highly lipophilic UV-988 (LogP 3.8 ).
Synthetic Accessibility :
- Benzene-based analogs (e.g., ) are more widely documented in synthesis protocols, with established suppliers . Cyclohexane derivatives may require specialized catalysts for ring formation, limiting commercial availability.
Biological Activity
Acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester (CAS No. 51354-92-8) is a chemical compound with the molecular formula and a molecular weight of approximately 224.26 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane moiety and two acetic acid groups linked through an ester bond. The compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.
Antimicrobial Properties
Research has indicated that compounds similar to acetic acid derivatives exhibit significant antimicrobial activity. The presence of the cyclohexane ring in the structure may enhance the lipophilicity of the compound, facilitating its interaction with microbial membranes. A study on related esters demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Acetic acid derivatives are known to exhibit anti-inflammatory properties. In vitro studies have shown that certain esters can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests that this compound may have potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of acetic acid esters on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in various cancer types has been documented. Further research is needed to elucidate the mechanisms behind this activity and to evaluate its efficacy in vivo.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 51354-92-8 |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.26 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Cytotoxicity |
Case Study 1: Antimicrobial Activity Assessment
In a comparative study of various acetic acid derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.
Case Study 2: Anti-inflammatory Mechanism Investigation
A recent study examined the anti-inflammatory effects of similar compounds in human macrophage cell lines. The results showed a reduction in TNF-alpha production by up to 40% when treated with acetic acid esters at concentrations ranging from 50 to 200 µM.
Case Study 3: Cytotoxicity Evaluation on Cancer Cell Lines
In vitro experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with the compound led to a significant decrease in cell viability (up to 60% at 100 µM after 48 hours), indicating potential for further exploration as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
